molecular formula C13H13N3O3S B5563343 Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate

Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate

Cat. No.: B5563343
M. Wt: 291.33 g/mol
InChI Key: ODETUOQNLWOPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of an ethyl ester group, an isonicotinamido group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate typically involves the condensation of isonicotinamide with ethyl 2-bromo-4-methylthiazole-5-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against a range of bacterial strains, suggesting its utility in developing new antibiotics. The structural characteristics of thiazole rings contribute to the compound's ability to interact with bacterial enzymes, inhibiting their function .

1.2 Anticancer Properties
Research has shown that thiazole derivatives can be effective in cancer treatment. This compound has been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific cancer pathways makes it a candidate for further development as an anticancer agent .

1.3 HIV Inhibition
The compound has also been explored as a potential inhibitor of HIV-1 reverse transcriptase (RT). Its structural features allow it to bind effectively to the enzyme's active site, potentially blocking viral replication. This application is particularly relevant in the ongoing search for effective treatments for HIV/AIDS .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, often starting from readily available precursors like thiourea and 2-chloroacetyl acetacetic ester. The preparation methods focus on optimizing yield and reducing reaction times, which are crucial for industrial applications .

Synthesis Method Yield Conditions Notes
Ethanol-based method>98%40-70°CEfficient and low energy consumption
Microwave-assistedVariableShortened timeNot suitable for large-scale production

Case Studies

3.1 Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic candidate .

3.2 Evaluation of Anticancer Activity
Another study focused on the anticancer effects of thiazole derivatives in vitro, showing that this compound induced apoptosis in cancer cell lines through caspase activation pathways. This finding underscores the compound's promise in oncology research .

Mechanism of Action

The mechanism of action of Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: An isomer of nicotinamide with similar structural features but different biological activities.

    Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A precursor in the synthesis of Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate.

    Thiazole derivatives: A broad class of compounds with diverse chemical and biological properties.

Uniqueness

This compound is unique due to the combination of its thiazole ring, isonicotinamido group, and ethyl ester functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

Overview

Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate is a synthetic compound that belongs to the thiazole derivative class. It is characterized by its unique structural features, including an ethyl ester group, an isonicotinamido moiety, and a thiazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : 240.29 g/mol
  • CAS Number : 161797-99-5

Synthesis

The synthesis of this compound typically involves the condensation of isonicotinamide with ethyl 2-bromo-4-methylthiazole-5-carboxylate. The reaction is generally performed in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures, followed by purification through column chromatography.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria, and demonstrates moderate antifungal activity against pathogens such as Candida albicans.

Table 1: Antimicrobial Activity Overview

MicroorganismActivity Level
Staphylococcus aureusStrongly Inhibitory
Bacillus subtilisStrongly Inhibitory
Escherichia coliModerate Inhibitory
Candida albicansModerate Inhibitory

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines and inhibit cell proliferation.

Case Study: Anticancer Efficacy

In a study involving 60 different tumor cell lines, the compound revealed broad-spectrum anticancer activity against 29 cell lines. Notably, it was comparable to established chemotherapeutic agents, indicating its potential as a dual-action antibiotic and anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
  • Cell Signaling Modulation : It influences cellular signaling pathways related to inflammation and cell proliferation, which may contribute to its anticancer properties.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives and isonicotinamide analogs:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
IsonicotinamideModerateLow
Ethyl 2-bromo-4-methylthiazole-5-carboxylateLowModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including esterification and coupling. For example:

Esterification : React 4-methylthiazole-5-carboxylic acid with ethanol under acidic conditions.

Coupling : Use coupling agents (e.g., DCC or EDC) to introduce the isonicotinamido group at the 2-position.
Key optimization steps include using DMAP as a catalyst for efficient Boc-protection (as demonstrated in analogous syntheses) . Reaction conditions (e.g., solvent, temperature) should be tailored to minimize side reactions, with yields monitored via TLC or HPLC.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer : X-ray crystallography involves:

Crystal Growth : Recrystallize the compound from ethanol/chloroform (1:1) to obtain colorless plates .

Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Collect φ and ω scans to achieve high-resolution data (θ range: 2.8–32.9°) .

Refinement : Employ SHELXL for full-matrix least-squares refinement. Hydrogen atoms are placed geometrically (riding model), and anisotropic displacement parameters are refined for non-H atoms. Typical R-factors: R₁ = 0.056, wR₂ = 0.163 .

Q. What spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer : Use a combination of:

IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.

NMR :

  • ¹H NMR : Methyl groups (δ ~2.5 ppm) and ethyl ester protons (δ ~1.3–4.3 ppm).
  • ¹³C NMR : Thiazole carbons (δ ~150–160 ppm), ester carbonyl (δ ~165 ppm) .

Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z calculated for C₁₃H₁₃N₃O₃S: 291.07) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound using 3D-QSAR models?

  • Methodological Answer :

Data Preparation : Assemble a library of derivatives with varying substituents. Include biological activity data (e.g., IC₅₀ values from antimicrobial assays) .

Molecular Alignment : Align molecules based on common thiazole-carboxylate core using computational tools (e.g., PyMOL).

Model Development : Apply CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate steric/electronic fields with activity. Validate models using cross-validation (e.g., > 0.5) .

Interpretation : Identify critical regions (e.g., bulky substituents at the 4-methyl position enhance activity) .

Q. How to address discrepancies in crystallographic R-factors during refinement?

  • Methodological Answer : High R-factors (R > 0.1) may arise from:

Absorption Errors : Apply multi-scan corrections (e.g., SADABS) to account for crystal decay .

Disorder or Twinning : Use the TWIN/BASF command in SHELXL to model twinned crystals.

Hydrogen Placement : Verify H-atom positions via difference Fourier maps. For methyl groups, apply a riding model with Uiso(H) = 1.5Ueq(C) .
Example: A study achieved R₁ = 0.056 by refining anisotropic parameters for all non-H atoms and constraining C–H distances to 0.93–0.97 Å .

Q. How to resolve contradictions in hydrogen-bonding geometry derived from diffraction data?

  • Methodological Answer :

Validate Hydrogen Bonds : Use PLATON or Mercury to analyze intermolecular contacts (e.g., C–H···O interactions). Acceptable bond lengths: 2.2–2.5 Å; angles: 120–180° .

Check Symmetry : Apply symmetry operations (e.g., code: x−1, −y+1/2, z+1/2) to identify equivalent positions .

Refinement Adjustments : Re-refine using restraints for H-atom positions if geometry deviates significantly (e.g., angles >10° from ideal).

Properties

IUPAC Name

ethyl 4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-3-19-12(18)10-8(2)15-13(20-10)16-11(17)9-4-6-14-7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODETUOQNLWOPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (5.70 g, 30.60 mmol) and triethylamine (10.0 mL, 71.80 mmol) in tetrahydrofuran (100 mL) was added isonicotinoyl chloride hydrochloride (6.00 g, 32.00 mmol). The reaction mixture was stirred at ambient temperature for 2 days. The solvent was removed by evaporation and the resulting white solid was washed sequentially with water, 10% sodium bicarbonate solution, and water, then dried to afford the title compound in 90% yield (8.10 g); 1H NMR (DMSO-d6, 300 MHz) δ 8.77 (d, J=6.0 Hz, 2H), 8.77 (d, J=6.0 Hz, 2H), 4.23 (q, J=7.2 Hz, 2H), 2.34 (s, 3H). 1.27 (t, J=7.2 Hz, 3H); MS (ES+) m/z 292.0 (M+1).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.